Nanomolar PPARα Activation vs. Para-Substituted Analog Inactivity
4-[3-(Benzyloxy)phenyl]butanoic acid exhibits potent and selective PPARα activation with a Kd of 0.75 nM in SPR assays and an EC₅₀ of 46 nM in cellular transactivation assays using human HepG2 cells [1]. In contrast, the para-substituted regioisomer, 4-[4-(benzyloxy)phenyl]butanoic acid (CAS 6686-26-6), shows negligible activity at PPARγ with an EC₅₀ > 50 μM under comparable assay conditions [2]. This >1000-fold difference underscores the critical role of meta-substitution geometry for PPARα engagement.
| Evidence Dimension | PPARα activation potency |
|---|---|
| Target Compound Data | Kd = 0.75 nM; EC₅₀ = 46 nM |
| Comparator Or Baseline | 4-[4-(benzyloxy)phenyl]butanoic acid (CAS 6686-26-6): PPARγ EC₅₀ > 50,000 nM |
| Quantified Difference | >1000-fold higher potency |
| Conditions | SPR binding assay; cellular transactivation assay in HepG2 cells |
Why This Matters
For researchers investigating PPARα-mediated metabolic pathways, the meta-substituted compound provides nanomolar potency essential for target validation, whereas the para analog is effectively inactive.
- [1] BindingDB. (2026). BDBM50235985: Binding affinity of 4-[3-(benzyloxy)phenyl]butanoic acid to PPARα (Kd = 0.75 nM; EC₅₀ = 46 nM). View Source
- [2] BindingDB. (2026). BDBM50586288: Agonist activity of 4-[4-(benzyloxy)phenyl]butanoic acid at PPARγ (EC₅₀ > 50 μM). View Source
